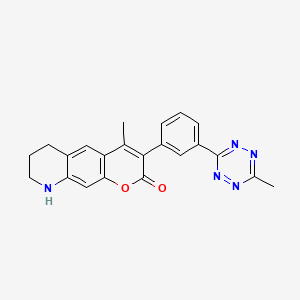
Methyltetrazine-Coumarin HELIOS 388, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-Coumarin HELIOS 388, 95% (MTC-H 388) is a novel synthetic compound composed of a coumarin moiety and a methyltetrazine group, which is used for a variety of scientific research applications. This compound is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. MTC-H 388 is a useful tool for understanding the role of COX-2 in disease processes, as well as for exploring new therapeutic strategies for treating inflammatory conditions.
Mécanisme D'action
MTC-H 388 acts as an inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, which is an enzyme involved in the inflammatory response. It binds to the active site of the enzyme and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of Methyltetrazine-Coumarin HELIOS 388, 95% reduces inflammation and can be used to treat a variety of inflammatory conditions.
Biochemical and Physiological Effects
MTC-H 388 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Furthermore, MTC-H 388 has been shown to have anti-apoptotic effects, which can help protect cells from programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MTC-H 388 has a number of advantages for lab experiments. It is a highly selective inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, making it an ideal tool for studying the role of this enzyme in inflammatory processes. In addition, it is relatively easy to synthesize and is stable in a wide range of conditions. The main limitation of MTC-H 388 is its relatively low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
MTC-H 388 has a wide range of potential future applications. One possible direction is to explore its potential as an anti-cancer agent. In addition, its anti-inflammatory and antioxidant properties could be explored further to develop new therapeutic strategies for treating inflammatory conditions. Furthermore, its ability to inhibit the production of nitric oxide could be explored to develop new treatments for hypertension. Finally, its anti-apoptotic effects could be investigated to develop new treatments for diseases associated with apoptosis, such as neurodegenerative diseases.
Méthodes De Synthèse
MTC-H 388 is synthesized using a two-step process. The first step involves the condensation of a coumarin derivative with a methyltetrazine derivative to form the coumarin-methyltetrazine adduct. This adduct is then reacted with a base to form the desired product, MTC-H 388. The synthesis of MTC-H 388 is relatively straightforward and can be completed in a few hours.
Applications De Recherche Scientifique
MTC-H 388 has a wide range of scientific research applications. It is a highly selective inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, making it an ideal tool for studying the role of this enzyme in inflammatory processes. In addition, MTC-H 388 has been used to explore new therapeutic strategies for treating inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease. Furthermore, MTC-H 388 has been used to study the effects of Methyltetrazine-Coumarin HELIOS 388, 95% inhibition on cell signaling pathways, as well as to investigate the molecular basis of drug resistance.
Propriétés
IUPAC Name |
4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-12-17-10-14-7-4-8-23-18(14)11-19(17)29-22(28)20(12)15-5-3-6-16(9-15)21-26-24-13(2)25-27-21/h3,5-6,9-11,23H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHHSVIXHGKASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCCNC3=C2)C4=CC(=CC=C4)C5=NN=C(N=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-Coumarin HELIOS 388 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

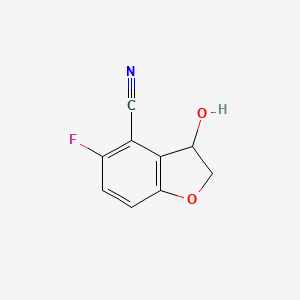
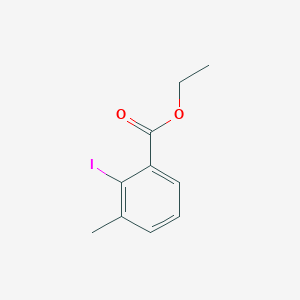
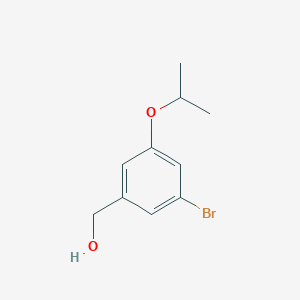
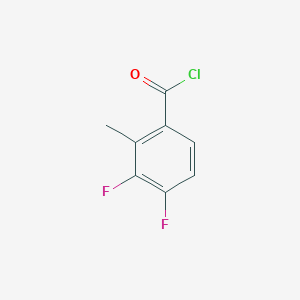
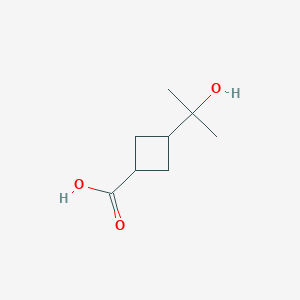
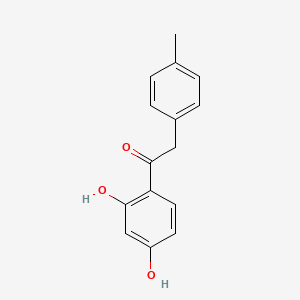
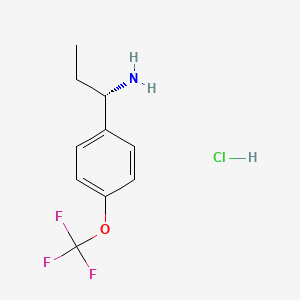
![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)
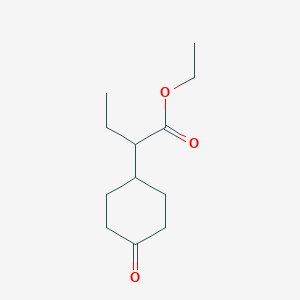
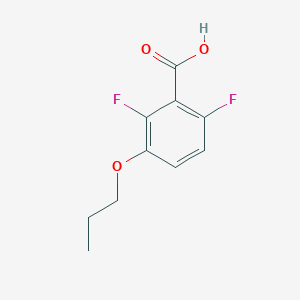
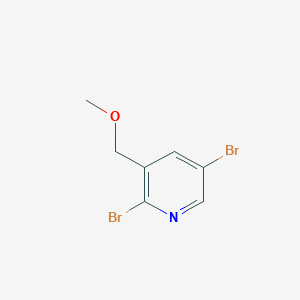
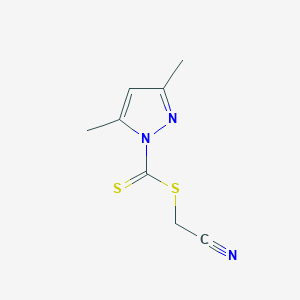
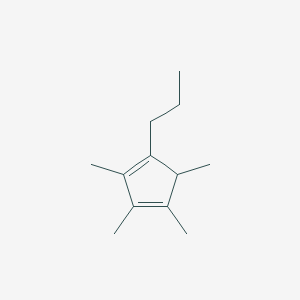
![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)